3-methyl-1H-indazol-7-amine
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Description
3-methyl-1H-indazol-7-amine is a heterocyclic alkyl compound containing nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds . It has a molecular weight of 147.18 .
Synthesis Analysis
Indazole derivatives, including 3-methyl-1H-indazol-7-amine, have been synthesized using various methods. For instance, one study designed and synthesized a series of 1H-indazol-3-amine derivatives . Another study summarized recent advances in various methods for the synthesis of indazole derivatives .Molecular Structure Analysis
The molecular structure of 3-methyl-1H-indazol-7-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is1S/C8H9N3/c1-9-7-4-2-3-6-5-10-11-8(6)7/h2-5,9H,1H3,(H,10,11)
. Physical And Chemical Properties Analysis
3-methyl-1H-indazol-7-amine is an off-white solid . It has a molecular weight of 147.18 .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Future Directions
properties
IUPAC Name |
3-methyl-2H-indazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFZPTGPVGPNJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409430 |
Source
|
Record name | 1H-Indazol-7-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-indazol-7-amine | |
CAS RN |
101257-90-3 |
Source
|
Record name | 1H-Indazol-7-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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